Cas no 1346523-52-1 (Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone)

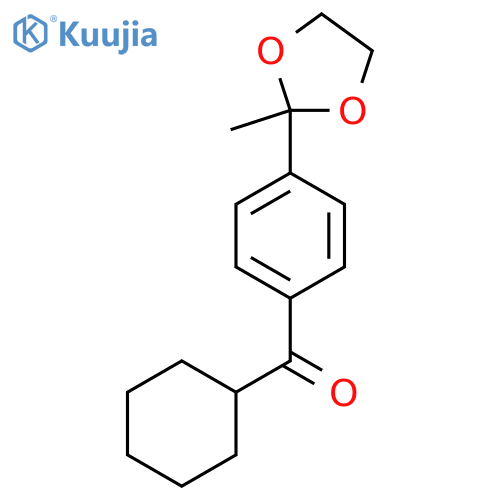

1346523-52-1 structure

商品名:Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone

CAS番号:1346523-52-1

MF:C17H22O3

メガワット:274.354785442352

MDL:MFCD19687271

CID:4695808

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 化学的及び物理的性質

名前と識別子

-

- Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone

- Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone

-

- MDL: MFCD19687271

- インチ: 1S/C17H22O3/c1-17(19-11-12-20-17)15-9-7-14(8-10-15)16(18)13-5-3-2-4-6-13/h7-10,13H,2-6,11-12H2,1H3

- InChIKey: IZISRTUDCZRGKU-UHFFFAOYSA-N

- ほほえんだ: O1CCOC1(C)C1C=CC(=CC=1)C(C1CCCCC1)=O

計算された属性

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 20

- 回転可能化学結合数: 3

- 複雑さ: 332

- トポロジー分子極性表面積: 35.5

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Fluorochem | 206895-2g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |

1346523-52-1 | 97% | 2g |

£847.00 | 2022-03-01 | |

| abcr | AB366919-2 g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |

1346523-52-1 | 97% | 2 g |

€1,415.70 | 2023-07-19 | |

| abcr | AB366919-1g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |

1346523-52-1 | 97% | 1g |

€841.90 | 2025-02-18 | |

| abcr | AB366919-1 g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |

1346523-52-1 | 97% | 1 g |

€841.90 | 2023-07-19 | |

| abcr | AB366919-2g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone, 97%; . |

1346523-52-1 | 97% | 2g |

€1415.70 | 2025-02-18 | |

| Ambeed | A273374-1g |

Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone |

1346523-52-1 | 97% | 1g |

$314.0 | 2024-04-24 | |

| Chemenu | CM494805-1g |

Cyclohexyl(4-(2-methyl-1,3-dioxolan-2-yl)phenyl)methanone |

1346523-52-1 | 97% | 1g |

$311 | 2023-02-18 | |

| Fluorochem | 206895-5g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |

1346523-52-1 | 97% | 5g |

£1753.00 | 2022-03-01 | |

| Fluorochem | 206895-1g |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone |

1346523-52-1 | 97% | 1g |

£483.00 | 2022-03-01 |

Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone 関連文献

-

Stephen Caddick RSC Adv., 2013,3, 14975-14978

-

Rajesh G. Gonnade Org. Biomol. Chem., 2016,14, 5612-5616

-

Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412

-

Congfang Chen,Aiping Wu,Haijing Yan,Yinglu Xiao,Chungui Tian,Honggang Fu Chem. Sci., 2018,9, 4746-4755

1346523-52-1 (Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone) 関連製品

- 1353963-61-7(2-Chloro-N-(2,3-dichloro-benzyl)-N-ethyl-acetamide)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

- 2160799-28-8((4,4-Dimethyloxolan-2-yl)methanethiol)

- 1185298-45-6(N-2-(4-Amino-3-methylphenoxy)ethyl-N-methyl-n-phenylamine Dihydrochloride)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 41576-48-1(1-Carboxy-cobaltocenium hexafluorophosphate)

- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)

- 1461714-74-8(N-methyl-2-oxo-1,2,3,4-tetrahydroquinoxaline-6-carboxamide)

- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)

- 2167391-45-7(N4,N4-dimethyl-2-(1-methyl-1H-1,2,3-triazol-5-yl)pyridine-3,4-diamine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1346523-52-1)Cyclohexyl 4-(2-Methyl-1,3-dioxolan-2-yl)phenyl ketone

清らかである:99%

はかる:1g

価格 ($):283.0